molecular formula C35H53NO13 B1682769 Tetramycin CAS No. 11076-50-9

Tetramycin

Cat. No. B1682769
CAS RN: 11076-50-9
M. Wt: 695.8 g/mol
InChI Key: DVWJFTGEISXVSH-DQYLNKHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracycline, sold under various brand names, is an oral antibiotic in the tetracyclines family of medications. It is used to treat a number of infections, including acne, cholera, brucellosis, plague, malaria, and syphilis . It is effective against both gram-positive and gram-negative bacteria .


Molecular Structure Analysis

Tetracycline molecules comprise a linear fused tetracyclic nucleus (rings designated A, B, C, and D) to which a variety of functional groups are attached . The structure elucidation was done by Robert Woodward, Lloyd Hillyard Conover, and others in the 1950s .


Chemical Reactions Analysis

During the structure determination of oxytetracycline, Woodward had noted the lability of the compound towards acids, bases, and alkylating agents such as methyl iodide .


Physical And Chemical Properties Analysis

Tetracycline is a bright yellow antibiotic possessing potent antimicrobial activity . It is one of the most versatile of the broad-spectrum antibiotics .

Scientific Research Applications

Antifungal Activity in Agriculture

Tetramycin demonstrates significant antifungal properties, making it a potent agent in agricultural applications. It has been found effective against a broad spectrum of fungi, which includes plant pathogens like Colletotrichum scovillei, Corynespora cassiicola, and various kiwifruit diseases. Studies show that Tetramycin inhibits mycelial growth, spore germination, and germ tube elongation in fungi, indicating its potential use in managing plant diseases like pepper anthracnose and cucumber leaf spot disease. Its application has been shown to control diseases in kiwifruit, enhancing fruit quality and storability (Gao et al., 2018), (Ma et al., 2018), (Wang et al., 2021).

Biopesticide Properties

Tetramycin's application as a biopesticide has been explored, with studies highlighting its efficacy in controlling various plant pathogens. For example, against Phytophthora capsici, Tetramycin showed both protective and curative effects, suggesting its potential as an alternative to conventional fungicides (Ma et al., 2017).

Tetramycin Production Optimization

Research has been conducted on optimizing Tetramycin production. This includes studies on enhancing the yields of different components of Tetramycin, such as Tetramycin A and B, through genetic modifications in the producing strains. These advancements could lead to more targeted action against pathogenic fungi (Chen et al., 2021).

Inducing Plant Resistance

Studies have shown that Tetramycin may induce resistance in plants against diseases. For instance, it has been observed to increase the activity of defense enzymes in rice, thus enhancing the plant's resistance to rice blast (Li-juan, 2010).

Agricultural Crop Yield Enhancement

Experiments have indicated that Tetramycin, along with other non-medical antibiotics, can exhibit growth-promoting activities. These properties suggest that they could be used as eco-friendly biopreparations for increasing agricultural crop yields (Boikova et al., 2019).

Bioengineering for Improved Derivatives

Research in pathway engineering has led to the generation of Tetramycin derivatives with improved pharmacological properties. This includes the creation of new compounds with higher antifungal activity and lower toxicity, which is significant for medicinal applications (Sheng et al., 2020).

Biosynthesis Mechanism Exploration

Genomic studies have provided insights into the biosynthetic mechanism of Tetramycin, contributing to a deeper understanding of its production and potential for creating enhanced antifungal analogues (Cao et al., 2012).

Safety And Hazards

Tetracycline may cause serious eye irritation and is suspected of damaging the unborn child . It may cause effects similar to those seen in clinical use including transient diarrhea, nausea, and abdominal pain . Symptoms of chronic exposure to tetracyclines include redness and swelling of the skin, rash, chills, tooth discoloration, yellowing of the skin and eyes, nausea, vomiting, diarrhea, stomach pain, and chest pain .

Future Directions

The broad-spectrum effectiveness of Tetracycline against both gram-positive and gram-negative organisms is enhanced by the particular effectiveness of polymyxin B against infections associated with gram-negative organisms . In clinical practice, tetracycline and three of its analogs were labeled with technetium-99m (Tc-99m) used as diagnostic agents for renal and myocardial abnormalities as well as for inflammatory disorders .

properties

IUPAC Name

(7E,13E,15E,17E,19E)-21-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-12-ethyl-1,3,5,25-tetrahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53NO13/c1-4-22-12-9-7-5-6-8-10-14-25(48-34-32(42)30(36)31(41)21(3)47-34)17-27-29(33(43)44)26(39)19-35(45,49-27)18-24(38)16-23(37)13-11-15-28(40)46-20(22)2/h5-12,14-15,20-27,29-32,34,37-39,41-42,45H,4,13,16-19,36H2,1-3H3,(H,43,44)/b7-5+,8-6+,12-9+,14-10+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWJFTGEISXVSH-BTWJUTKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C/C=C/C(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramycin

CAS RN

11076-50-9
Record name Tetramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramycin
Reactant of Route 2
Tetramycin
Reactant of Route 3
Tetramycin
Reactant of Route 4
Tetramycin
Reactant of Route 5
Tetramycin
Reactant of Route 6
Tetramycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.